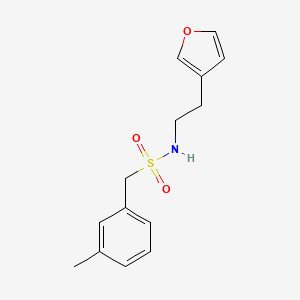

(4-Methylsulfanylthiophen-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylsulfanylthiophen-3-yl)methanol, also known as 4-MST, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thioether derivative of thiophene, which is a heterocyclic aromatic compound containing a sulfur atom in its ring structure. The synthesis of this compound has been studied in detail, and its mechanism of action and physiological effects have been investigated.

Scientific Research Applications

Methanol as a Reactant in Organic Synthesis

Methanol is a fundamental reactant in organic synthesis, serving as a building block for more complex chemical structures. It is used in the preparation of coenzyme M analogues, which are crucial for studying the enzymatic systems in certain microorganisms (Gunsalus, Romesser, & Wolfe, 1978). Additionally, methanol's role in catalyzing the reductive cleavage of disulfides in the presence of specific catalysts demonstrates its versatility as a reagent (Inoue & Tamura, 1986).

Methanol in Energy and Environmental Science

Methanol's applications extend into energy storage and environmental science. It is explored as a clean-burning fuel alternative and for its role in reducing CO2 emissions through the synthesis process, highlighting its potential in sustainable energy solutions (Dalena et al., 2018). The utilization of methanol in the biological conversion of methanol to specialty chemicals in Escherichia coli further illustrates its role in green chemistry (Whitaker et al., 2017).

Methanol in Material Science

Methanol is instrumental in the development of materials science, particularly in the synthesis of conductive polymers. A method to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films by treating them with methanol has been proposed, leading to applications in ITO-free polymer solar cells (Alemu et al., 2012).

Methanol in Catalysis and Chemical Transformations

Methanol serves as a hydrogen source and C1 synthon in catalysis, enabling selective N-methylation of amines. This showcases methanol's utility in creating value-added chemicals from simple substrates (Sarki et al., 2021). Furthermore, methanol is involved in the conversion of methanol into hydrocarbons, demonstrating its potential in the petrochemical industry (Svelle et al., 2006).

Properties

IUPAC Name |

(4-methylsulfanylthiophen-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c1-8-6-4-9-3-5(6)2-7/h3-4,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVCUJSKOQIIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)